molecular formula C9H12BrNO B13040774 (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL

Cat. No.: B13040774
M. Wt: 230.10 g/mol
InChI Key: RTRKBXOMILNDHA-IMTBSYHQSA-N
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Description

(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a bromine-substituted phenyl group at the 4-position. The bromine atom enhances electron-withdrawing properties, influencing reactivity and molecular interactions.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-bromophenyl)propan-2-ol

InChI

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1

InChI Key

RTRKBXOMILNDHA-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)Br)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)Br)N)O

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Catalytic Allylboration and Mizoroki–Heck Reaction

A one-pot catalytic enantioselective allylboration combined with Mizoroki–Heck reaction has been developed for related bromoaryl ketones, which can be adapted for the synthesis of the target compound. The process involves:

  • Preparation of 2-bromoaryl ketones from 2-bromobenzaldehydes via Grignard addition and oxidation.
  • Catalytic asymmetric allylboration using chiral ligands.
  • Subsequent Mizoroki–Heck coupling to form chiral alcohols with high enantiomeric excess.

This method provides good yields and stereoselectivity, suitable for synthesizing chiral amino alcohols like (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL.

Step Reagents/Conditions Outcome
1. Grignard addition Isopropylmagnesium bromide, toluene, 0 °C Secondary alcohol intermediate
2. Oxidation Manganese oxide or PDC/silica mixture 2-Bromoaryl ketone
3. Allylboration Chiral allylborane, toluene, 35 °C, 5 days Chiral alcohol intermediate
4. Mizoroki–Heck coupling Pd catalyst, K2CO3, hydrazine hydrate, 135 °C, 18 h Chiral amino alcohol product

Stereoselective Reduction of Keto Intermediates

A common approach involves the reduction of 1-(4-bromophenyl)propan-2-one derivatives to the corresponding amino alcohols using:

This approach yields the desired amino alcohol with high purity and good yield (~86%).

Reagent Solvent Temperature Yield (%) Notes
CeCl3·7H2O + NaBH4 Methanol / DCM (2:1) 0 °C 86 Stereoselective reduction
Quenching agent Saturated NH4Cl solution Room temp - Reaction quenching
Purification Silica gel chromatography - - Petroleum ether : ethyl acetate

Nucleophilic Substitution and Ring-Opening Reactions

In some synthetic routes, the amino alcohol is prepared by:

  • Formation of epoxides (oxiranes) from α-benzotriazolyl ketones via Corey–Chaykovsky epoxidation.
  • Ring opening of these epoxides with nucleophiles such as amines under basic conditions.
  • This method is useful for introducing the amino group stereoselectively on the propanol backbone.

Although this method is more common for related compounds, it can be adapted for the 4-bromophenyl substituted amino alcohols.

One-Pot Multi-Step Catalytic Synthesis

A scalable one-pot method integrates:

  • Allylboration of bromoaryl ketones.
  • Subsequent palladium-catalyzed coupling.
  • Use of hydrazine hydrate and base to facilitate the reaction cascade.

This approach minimizes purification steps and improves overall yield and stereoselectivity, suitable for producing chiral amino alcohols like this compound.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Stereoselectivity Advantages Limitations
Asymmetric allylboration + Mizoroki–Heck Grignard reagent, Pd catalyst, chiral ligands 50-80 High (enantioselective) One-pot, scalable, high purity Long reaction times (days)
CeCl3·7H2O/NaBH4 Reduction CeCl3·7H2O, NaBH4, MeOH/DCM, 0 °C ~86 High (diastereoselective) Mild conditions, high yield Requires careful temperature control
Epoxide ring-opening Corey–Chaykovsky epoxidation, nucleophiles Moderate Moderate to high Versatile for derivatives Multi-step, intermediate isolation
One-pot catalytic multi-step Pd catalyst, hydrazine, base, toluene, 135 °C 60-85 High Efficient, fewer purifications High temperature, specialized catalysts

Research Findings and Optimization Notes

  • Stereoselectivity is critically influenced by the choice of chiral ligands and reaction temperature in catalytic asymmetric methods.
  • CeCl3·7H2O/NaBH4 reduction is favored for its operational simplicity and high diastereoselectivity in producing the (1S,2S) isomer.
  • Monitoring by high-performance liquid chromatography (HPLC) and NMR spectroscopy is essential for confirming purity and stereochemical outcome.
  • The use of palladium catalysts in one-pot methods enhances efficiency but requires careful control of reaction conditions to avoid side reactions.
  • Solvent systems combining methanol, dichloromethane, and toluene are common to balance solubility and reaction rates.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to a different functional group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL exhibits potential anticancer properties. It has been studied for its effects on human breast cancer cells, demonstrating significant cytotoxicity. This compound may act through mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis .

Chiral Synthesis
The compound serves as a chiral building block in the synthesis of various pharmaceuticals. Its ability to participate in stereoselective reactions makes it valuable for creating enantiomerically pure compounds, which are crucial in drug development due to differing biological activities between enantiomers .

Organic Synthesis

Reagent in Chemical Reactions
this compound is utilized as a reagent in various organic reactions. For instance, it can be involved in the synthesis of β-amino alcohols via nucleophilic substitution reactions. Such reactions are essential for constructing complex molecules used in pharmaceuticals and agrochemicals .

Enzymatic Synthesis
The compound can also be employed in enzymatic processes for synthesizing chiral amines. This is particularly relevant in the context of green chemistry, where enzymatic methods provide more sustainable pathways for producing complex organic molecules with high specificity and yield .

Case Study 1: Anticancer Properties

A study investigating the effects of this compound on breast cancer cells revealed that this compound induces apoptosis through the activation of specific signaling pathways. The results suggest that further investigation into its mechanism of action could lead to new therapeutic strategies against cancer .

Case Study 2: Chiral Synthesis

In a synthetic chemistry study, this compound was used to synthesize several chiral β-amino alcohols. The reactions demonstrated high yields and selectivity, showcasing the compound's utility as a versatile chiral building block in pharmaceutical synthesis .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentInduces apoptosis in breast cancer cells
Organic SynthesisReagent for β-amino alcohol synthesisHigh yields and selectivity achieved
Enzymatic ProcessesChiral amine synthesisSustainable method with high specificity

Mechanism of Action

The mechanism by which (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and function. The bromophenyl group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations, stereochemistry, and predicted properties:

Compound Name (CAS) Substituents Stereochemistry Molecular Formula MW (g/mol) Density (g/cm³) Boiling Point (°C) Key Features
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol (1270057-87-8) 3-bromo, 5-methylphenyl (1S,2R) C10H14BrNO 230.1 1.406 (Predicted) 359.7 (Predicted) Methyl group enhances lipophilicity
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-ol (1270385-18-6) 4-(trifluoromethylthio)phenyl (1S,2R) C10H12F3NOS 251.27 - - Strong electron-withdrawing group; potential metabolic stability
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol (1269791-10-7) 2,3,5-trifluorophenyl (1S,2S) C9H9F3NO 213.17 - - Fluorine atoms increase polarity and bioavailability
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol (1212998-44-1) 2-chloro, 4-(trifluoromethyl)phenyl (1S,2R) C10H11ClF3NO 253.65 - - Chlorine and trifluoromethyl enhance steric and electronic effects
(1S,2R)-1-Amino-1-(2-furyl)propan-2-ol (1213543-11-3) 2-furyl (1S,2R) C7H11NO2 141.17 1.139 (Predicted) 237.8 (Predicted) Heterocyclic furan ring alters electronic distribution

Key Observations

Substituent Position and Stereochemistry: The 4-bromophenyl group in the target compound contrasts with analogs bearing substituents at the 3-position (e.g., 3-bromo-5-methylphenyl in ). Positional isomerism significantly impacts steric interactions and binding affinity. Stereochemical differences (e.g., (1S,2S) vs. For example, the (1S,2R) configuration in and may alter hydrogen-bonding networks .

Electron-Withdrawing Groups: Trifluoromethylthio () and trifluoromethyl () groups enhance metabolic stability and resistance to oxidation, critical for drug design .

Physical Properties :

  • The 3-bromo-5-methylphenyl derivative () exhibits a higher predicted boiling point (359.7°C) than the furan-containing analog (237.8°C), likely due to increased molecular weight and van der Waals interactions .
  • Lower molecular weight compounds like the 2-furyl analog (MW 141.17) may offer advantages in synthetic flexibility .

Research Implications and Limitations

  • Pharmacological Potential: Brominated and fluorinated analogs are common in CNS drug candidates due to their ability to cross the blood-brain barrier. The target compound’s 4-bromophenyl group may offer unique advantages in this context.
  • Data Gaps : Direct experimental data (e.g., melting points, biological activity) for the target compound and some analogs are unavailable in the provided evidence. Further studies are needed to correlate structural features with functional outcomes.

Biological Activity

(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group, a brominated aromatic ring, and a secondary alcohol, which contribute to its diverse chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C9H12BrNC_9H_{12}BrN. Its structure is characterized by:

  • Amino Group : Facilitates hydrogen bonding with biological targets.
  • Bromophenyl Group : Enhances hydrophobic interactions, potentially increasing binding affinity to receptors.
  • Secondary Alcohol : May play a role in the compound's reactivity and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mechanism includes:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity.
  • Hydrophobic Interactions : The bromophenyl moiety enhances binding affinity to lipid membranes or hydrophobic pockets within proteins.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities:

Anticancer Activity

Studies have shown that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : Compounds with similar brominated phenyl groups have demonstrated reduced viability in A549 lung cancer cells, suggesting potential anticancer activity through apoptosis induction or cell cycle arrest .
CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Compound 664A549
Compound 761A549

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown effectiveness against multidrug-resistant strains of bacteria. For example:

  • Staphylococcus aureus : Compounds with bromophenyl substitutions exhibited selective antimicrobial activity against resistant strains .

Case Studies

Several case studies highlight the biological activity of related compounds:

Case Study 1: Structure–Activity Relationship (SAR)

A study involving various derivatives of amino alcohols revealed that the presence of a bromine atom significantly enhanced the anticancer activity compared to non-brominated analogs. The SAR indicated that modifications in the phenyl ring could lead to variations in potency against different cancer cell lines .

Case Study 2: In Vivo Studies

In vivo studies on similar compounds have shown promising results in reducing tumor size in animal models. These studies emphasize the importance of further exploring this compound for its therapeutic potential .

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